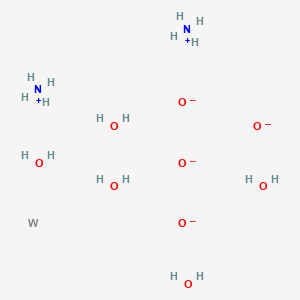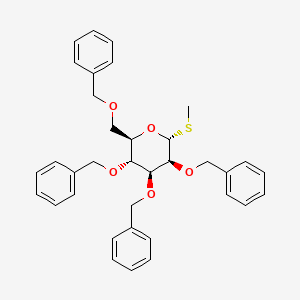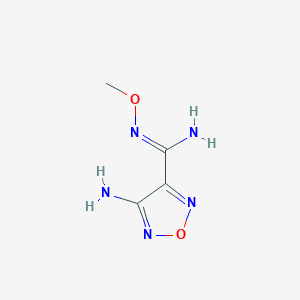
Ammonium tungstate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tungstate pentahydrate (99.999 per cent-W) PURATREM: is a highly pure chemical compound with the molecular formula H18N2O9W and a molecular weight of 373.99 g/mol . It is typically found in the form of white crystalline powder and is known for its high solubility in water . This compound is widely used in various scientific and industrial applications due to its unique properties and high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tungstate pentahydrate is usually prepared by crystallization from a boiling solution . The raw materials used in its preparation include ammonium paratungstate and tungsten ore . The crystallization process involves dissolving these raw materials in water, followed by heating and cooling to obtain the crystalline form of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale crystallization processes. The raw materials are dissolved in water and subjected to controlled heating and cooling cycles to ensure the formation of high-purity crystals . The resulting product is then filtered, dried, and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: Ammonium tungstate pentahydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the compound’s various applications in scientific research and industry.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur when this compound reacts with other chemical compounds, leading to the formation of new products.
Major Products Formed:
- Tungsten oxide (WO3)
- Tungsten metal (W)
- Tungsten carbide (WC)
Scientific Research Applications
Ammonium tungstate pentahydrate is utilized in a wide range of scientific research applications due to its high purity and unique properties . Some of the key applications include:
- Chemistry: It is used as a precursor for the synthesis of various tungsten compounds, including tungsten oxide and tungsten carbide .
- Biology: In biological research, this compound is used as a staining agent for electron microscopy and as a component in certain biochemical assays .
- Medicine: The compound is explored for its potential use in medical imaging and as a contrast agent in diagnostic procedures .
- Industry: this compound is employed in the catalyst industry, absorbent gels, and as a coloring agent in the porcelain industry .
Mechanism of Action
The mechanism of action of ammonium tungstate pentahydrate involves its interaction with various molecular targets and pathways . In chemical reactions, the compound acts as a source of tungsten, which can participate in oxidation, reduction, and substitution reactions . The high purity of the compound ensures that it can be used in sensitive applications without introducing impurities that could interfere with the desired outcomes .
Comparison with Similar Compounds
Ammonium tungstate pentahydrate is unique due to its high purity and specific chemical properties . Similar compounds include:
- Ammonium paratungstate (APT): A precursor for the production of tungsten compounds, but with lower purity compared to this compound .
- Tungsten trioxide (WO3): A common tungsten compound used in various applications, but it does not have the same solubility and ease of use as this compound .
- Tungsten carbide (WC): Known for its hardness and use in cutting tools, but it is not as versatile as this compound in chemical reactions .
Properties
IUPAC Name |
diazanium;oxygen(2-);tungsten;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.5H2O.4O.W/h2*1H3;5*1H2;;;;;/q;;;;;;;4*-2;/p+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHJVWMNDBPJF-UHFFFAOYSA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N2O9W-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311-93-9 |
Source


|
| Record name | Tungstate (W12(OH)2O4010-), ammonium, hydrate (1:10:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)




![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B1143292.png)


